
Bismuth salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth subsalicylate (BSS), chemically formulated as BiO(Hsal) where Hsal⁻ is the salicylate mono-anion, is a crystalline coordination polymer used in over-the-counter medications like Pepto-Bismol to treat gastrointestinal disorders, including diarrhea, dyspepsia, and Helicobacter pylori infections . Its structure consists of Bi³+ cations coordinated with salicylate anions, forming two-dimensional polymers stabilized by Bi-O linkages and hydrogen bonds . Upon ingestion, BSS hydrolyzes in the stomach into bismuth oxychloride (BiOCl) and salicylic acid. While salicylate is absorbed into the bloodstream (>99%), bismuth remains in the gastrointestinal (GI) tract, exerting antimicrobial and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bismuth subsalicylate typically involves the reaction of bismuth nitrate with salicylic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired bismuth salt. The process can be summarized as follows:
Dissolution of Bismuth Nitrate: Bismuth nitrate is dissolved in water to form a clear solution.
Addition of Salicylic Acid: Salicylic acid is added to the bismuth nitrate solution.
pH Adjustment: The pH of the solution is adjusted to facilitate the precipitation of bismuth subsalicylate.
Filtration and Drying: The precipitate is filtered, washed, and dried to obtain pure bismuth subsalicylate.
Industrial Production Methods
Industrial production of bismuth subsalicylate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. Mechanochemical synthesis is also explored as an environmentally friendly alternative, reducing the use of solvents and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Bismuth subsalicylate undergoes various chemical reactions, including:
Hydrolysis: In the gastrointestinal tract, bismuth subsalicylate hydrolyzes to release salicylic acid and bismuth salts.
Complexation: Bismuth ions can form complexes with other ligands, enhancing its antibacterial properties.
Common Reagents and Conditions
Hydrolysis: Water and acidic conditions facilitate the hydrolysis of bismuth subsalicylate.
Complexation: Ligands such as thiols and amines can react with bismuth ions under mild conditions to form stable complexes.
Major Products Formed
Scientific Research Applications
Gastrointestinal Disorders
Bismuth salicylate is primarily indicated for conditions such as:
- Diarrhea : Effective in treating both acute and chronic diarrhea, especially infectious types like traveler's diarrhea.
- Indigestion : It alleviates symptoms such as nausea, heartburn, and abdominal discomfort.
A systematic review indicated that subjects treated with this compound had 3.5 times greater odds of preventing traveler's diarrhea compared to placebo . Additionally, it provided faster relief from symptoms of indigestion in a controlled study .
Application | Efficacy | Study Reference |
---|---|---|
Traveler's Diarrhea | 3.5 times more effective than placebo | |
Indigestion Relief | Faster symptom relief than placebo |
Helicobacter pylori Infection
This compound is also used off-label as part of a quadruple therapy regimen for eradicating Helicobacter pylori, a bacterium implicated in peptic ulcers. Studies show that when combined with a proton pump inhibitor and antibiotics, it can achieve eradication rates of up to 90% .
Potential Role in COVID-19 Treatment
Recent case reports suggest that this compound may have therapeutic benefits for patients with COVID-19 pneumonia. In retrospective analyses, patients treated with this compound showed significant improvements in oxygen requirements without any adverse effects .
Case Study 1: Treatment of Traveler's Diarrhea
A clinical trial involving 48 adults demonstrated that those treated with this compound experienced faster relief from symptoms compared to those receiving placebo. Participants rated their symptoms before and after treatment, showing significant improvement .
Case Study 2: COVID-19 Pneumonia
Two patients with severe COVID-19 pneumonia received this compound alongside standard treatments. Both showed marked improvement in oxygenation after the administration of this compound, suggesting its potential as an adjunct therapy .
Mechanism of Action
The mechanism of action of bismuth subsalicylate involves multiple pathways:
Anti-inflammatory Action: Salicylic acid inhibits the cyclooxygenase enzyme, reducing the formation of pro-inflammatory prostaglandins.
Antibacterial Action: Bismuth ions disrupt bacterial cell walls and inhibit enzyme activity, leading to bacterial cell death.
Gastroprotective Action: Bismuth salts form a protective coating on the stomach lining, preventing irritation and promoting healing.
Comparison with Similar Compounds
Comparison with Similar Bismuth Compounds
Structural and Compositional Differences
Antimicrobial Activity
Bismuth compounds exhibit broad-spectrum antimicrobial effects through:
- Disruption of bacterial membranes (e.g., BiOCl from BSS) .
- Inhibition of enzymatic activity (e.g., CBS targeting H. pylori urease) .
- Synergy with antibiotics (e.g., ranitidine bismuth citrate reducing clarithromycin resistance) .
Minimum Inhibitory Concentrations (MICs):
Key Findings:
- BSS and CBS show comparable MICs against enteric pathogens, but CBS is more effective against H. pylori due to enhanced mucosal adhesion .
- BiOCl, a hydrolysis product of BSS, exhibits direct antibacterial activity in the lower GI tract, independent of salicylate .
Clinical and Research Implications
- BSS vs. Wine: In simulated gastric juice (pH 3.0), BSS outperforms diluted wine against E. coli, but wine’s polyphenols show faster antibacterial activity at higher dilutions .
Biological Activity
Bismuth salicylate (BSS) is a compound widely recognized for its therapeutic properties, particularly in gastrointestinal disorders. Its biological activity encompasses antimicrobial effects, anti-inflammatory actions, and cytoprotective properties, making it a valuable agent in treating conditions such as diarrhea and peptic ulcers. This article delves into the mechanisms of action, efficacy against various pathogens, and relevant case studies that highlight its clinical significance.
This compound acts primarily through several mechanisms:
- Antimicrobial Activity : BSS exhibits significant antimicrobial properties against a variety of pathogens. It inhibits the growth of bacteria such as Escherichia coli, Salmonella, Shigella, and Campylobacter in a dose-dependent manner. Studies have shown reductions in viable bacterial counts by 2 to 6 logs when exposed to concentrations of BSS ranging from 10 to 50 mM .
- Inhibition of Helicobacter pylori : BSS has been demonstrated to inhibit H. pylori growth by downregulating virulence factors like CagA and VacA, disrupting flagella assembly, and inhibiting antioxidant enzymes . This action is crucial for its role in treating gastric ulcers.
- Cytoprotective Effects : The compound promotes mucosal healing by preventing bacteria from adhering to gastric epithelial cells, thereby reducing intestinal secretion and fluid loss. It also enhances fluid and electrolyte reabsorption .
Antimicrobial Efficacy
The antimicrobial efficacy of this compound has been extensively studied. A summary of its activity against various pathogens is presented in the following table:
Case Studies
Several case studies illustrate the clinical applications of this compound:
- Treatment of Traveler's Diarrhea : A clinical trial demonstrated that patients receiving this compound experienced significant symptom relief compared to controls, highlighting its effectiveness in managing acute gastrointestinal infections.
- Management of Peptic Ulcers : In patients with ulcers caused by H. pylori, this compound was used as part of a combination therapy that included antibiotics. This approach not only reduced ulcer symptoms but also contributed to the eradication of the bacteria .
- Pediatric Applications : A study focused on the safety and efficacy of this compound in children with acute diarrhea showed promising results, with minimal side effects reported .
Research Findings
Recent research has expanded our understanding of this compound's biological activity:
- A study involving integrative proteomic and metabolomic analyses revealed that bismuth compounds disrupt multiple metabolic pathways in H. pylori, affecting growth and virulence .
- Another investigation highlighted the compound's ability to form insoluble salts in the gastrointestinal tract, which contributes to its prolonged action against pathogens without significantly affecting normal gut flora .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing bismuth salicylate complexes, and how do they influence structural properties?
this compound can be synthesized via mechanochemical reactions using Bi₂O₃ and salicylic acid under ion- and liquid-assisted grinding (ILAG) conditions. This solvent-free method produces water as the sole byproduct and yields materials like bismuth subsalicylate (BiO(Hsal)) or disalicylate (Bi₂O(Hsal)₄) depending on stoichiometric ratios . Structural characterization via powder X-ray diffraction (PXRD) reveals polymeric networks or discrete clusters, with hydration states affecting crystallinity . For reproducibility, ensure precise control of reactant ratios, grinding time, and humidity.
Q. How is the structural identity of this compound complexes validated in the absence of single-crystal data?
PXRD paired with Rietveld refinement and spectroscopic techniques (e.g., FTIR, Raman) are critical. For example, bismuth disalicylate hydrate forms a layered structure with Bi³⁺ ions coordinated by salicylate ligands and water molecules, as resolved via PXRD . Pair these with elemental analysis (EDS) to confirm Bi:salicylate ratios and rule out impurities like phosphate interference in microbial studies .
Q. What pharmacological mechanisms underpin this compound’s antiulcer and antimicrobial effects?
Bismuth subsalicylate inhibits prostaglandin G/H synthase (cyclooxygenase), reducing gastrointestinal inflammation . The salicylate moiety is hydrolyzed to salicylic acid, which exerts antimicrobial effects by disrupting bacterial membranes and metabolic pathways (e.g., Shigella, Campylobacter) . Note that salicylate absorption varies between bismuth formulations; coadministration with H₂ receptor antagonists increases systemic bismuth absorption, necessitating renal function monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stoichiometries of bismuth-salicylate complexes?
Discrepancies arise from synthesis conditions (e.g., solvent, grinding additives) and hydration states. For instance, ILAG synthesis with Bi₂O₃ yields BiO(Hsal), while hydrolysis in acetone or DMF produces trinuclear clusters . To validate stoichiometry:
- Use thermogravimetric analysis (TGA) to quantify bound water.
- Pair EDS with ICP-MS for elemental ratios.
- Cross-reference with crystallographic data (e.g., CCDC codes: CEMBEC, IYESEL) .
Q. What experimental design considerations are critical for studying this compound’s interaction with microbial systems?
Fusarium spp. studies reveal intracellular bismuth accumulation as electron-dense regions, but phosphate in growth media can confound EDS results . Mitigate this by:
- Using phosphate-free media or chelating agents.
- Including salicylate-only controls to distinguish bismuth-specific effects.
- Monitoring salicylate metabolism via HPLC to assess biodegradation pathways.
Q. How does mechanochemical synthesis impact the bioavailability or toxicity profile of this compound compared to traditional methods?
Mechanosynthesis avoids organic solvents, reducing residual toxins. However, particle size and crystallinity differences may alter dissolution rates. For toxicity studies:
- Compare renal clearance in animal models using mechanochemically vs. solution-synthesized samples.
- Monitor serum bismuth levels and salicylate metabolites (e.g., via LC-MS) in pharmacokinetic assays .
Q. What methodological frameworks (e.g., PICOT) are suitable for designing clinical or preclinical studies on this compound?
Apply the PICOT framework to define:
- P opulation: In vitro (e.g., intestinal epithelial cells) or in vivo (rodent models).
- I ntervention: Dose-dependent this compound exposure.
- C omparison: Existing antiulcer agents (e.g., PPIs) or placebo.
- O utcome: Biomarkers (e.g., prostaglandin levels, bacterial load).
- T ime: Acute vs. chronic exposure timelines .
Q. Methodological Resources
- Structural Validation : Use CCDC deposition codes (e.g., IYESEL) for crystallographic comparisons .
- Analytical Standards : Follow USP monograph protocols for UV/VIS spectrophotometry (λ = 463 nm) to quantify bismuth subsalicylate in formulations .
- Data Reproducibility : Adhere to Beilstein Journal guidelines for detailed experimental reporting, including supplemental material for extended datasets .
Properties
CAS No. |
5798-98-1 |
---|---|
Molecular Formula |
C21H15BiO9 |
Molecular Weight |
620.3 g/mol |
IUPAC Name |
bismuth;2-carboxyphenolate |
InChI |
InChI=1S/3C7H6O3.Bi/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 |
InChI Key |
REKWPXFKNZERAA-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Bi+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.